![molecular formula C24H26N2O B7499000 N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide](/img/structure/B7499000.png)
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylacetamide core with various substituents, including 2,5-dimethylphenyl and N-ethylanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,5-dimethylphenylamine and 2-phenylacetyl chloride in the presence of a base such as triethylamine can form the amide bond.
N-Ethylation: The resulting intermediate can then be reacted with ethylamine to introduce the N-ethylanilino group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-phenylacetamide: Lacks the N-ethylanilino group.
N-(2,5-dimethylphenyl)-2-(N-methylanilino)-2-phenylacetamide: Contains a methyl group instead of an ethyl group on the anilino moiety.
Uniqueness
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide is unique due to the presence of both 2,5-dimethylphenyl and N-ethylanilino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(N-ethylanilino)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-4-26(21-13-9-6-10-14-21)23(20-11-7-5-8-12-20)24(27)25-22-17-18(2)15-16-19(22)3/h5-17,23H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMUCIHLQPIRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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